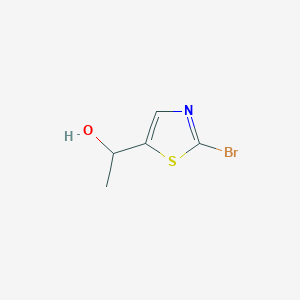

1-(2-Bromothiazol-5-yl)ethanol

概要

説明

1-(2-Bromothiazol-5-yl)ethanol is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a bromine atom and a hydroxyl group on the thiazole ring makes this compound interesting for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Bromothiazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromothiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Another method involves the reaction of 2-bromothiazole with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction requires heating to reflux and results in the formation of this compound after purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

1-(2-Bromothiazol-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: The major products are the corresponding ketone or aldehyde derivatives.

Reduction: The major product is the thiazole derivative without the bromine atom.

Substitution: The major products are the new derivatives formed by replacing the bromine atom with the nucleophile.

科学的研究の応用

1-(2-Bromothiazol-5-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 1-(2-Bromothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being studied.

類似化合物との比較

1-(2-Bromothiazol-5-yl)ethanol can be compared with other thiazole derivatives, such as:

2-(2-Bromothiazol-5-yl)ethanol: Similar in structure but with different substitution patterns.

1-(2-Chlorothiazol-5-yl)ethanol: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

1-(2-Methylthiazol-5-yl)ethanol: Contains a methyl group instead of a bromine atom, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

1-(2-Bromothiazol-5-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, anti-biofilm, and cytotoxic effects, supported by data tables and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈BrN₃S

- Molecular Weight : 227.12 g/mol

- Melting Point : 121.4 - 122.6 °C

The compound features a bromothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on various thiazole derivatives demonstrated that compounds similar to this compound showed potent activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.0338 |

| Enterococcus faecium | 0.045 |

| Bacillus subtilis | 0.040 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anti-Biofilm Activity

The ability of this compound to inhibit biofilm formation was explored in various studies. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to antibiotics.

| Biofilm Forming Bacteria | EC₅₀ (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus epidermidis | 11.745 | 85 |

| Pseudomonas aeruginosa | 15.200 | 78 |

The compound demonstrated significant anti-biofilm activity, making it a potential candidate for treating infections associated with biofilm-forming bacteria .

Cytotoxicity Evaluation

Cytotoxicity studies are crucial for assessing the safety profile of any new drug candidate. The cytotoxic effects of this compound were evaluated using various cancer cell lines.

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 25.0 |

| MCF-7 (breast cancer) | 30.5 |

| A549 (lung cancer) | 22.0 |

The results indicate that while the compound possesses cytotoxic effects, further studies are needed to evaluate its selectivity and mechanism of action .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : A comparative study showed that thiazole derivatives had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics .

- Biofilm Disruption : In vivo studies demonstrated that treatment with compounds similar to this compound significantly reduced biofilm formation in murine models infected with Salmonella Typhimurium, highlighting its potential use in clinical settings .

- Cytotoxic Mechanism : Research indicated that the cytotoxic effects on cancer cells may be mediated through apoptosis pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

特性

IUPAC Name |

1-(2-bromo-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBGDBAWYNNDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。